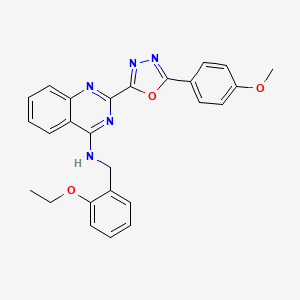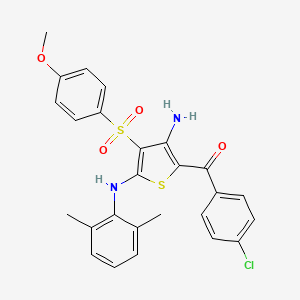![molecular formula C19H19N3OS B11255368 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11255368.png)
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that features a quinoxaline ring system, a sulfanyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinoxaline derivative.
Acetamide Formation: The final step involves the acylation of the sulfanyl-quinoxaline intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a tetrahydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring system can engage in π-π stacking interactions, while the sulfanyl and acetamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one: This compound features a pyrrolidine ring instead of the acetamide moiety.
3-methylquinoxaline-2-thiol: This compound lacks the acetamide group but retains the quinoxaline and sulfanyl functionalities.
Uniqueness
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its combination of a quinoxaline ring, a sulfanyl group, and an acetamide moiety. This structural arrangement provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C19H19N3OS |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H19N3OS/c1-13(15-8-4-3-5-9-15)21-18(23)12-24-19-14(2)20-16-10-6-7-11-17(16)22-19/h3-11,13H,12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
ZHADKDMLJAMUMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255293.png)
![N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11255302.png)
![7-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255307.png)
![3-[4-(4-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11255308.png)
![Ethyl 6-(propan-2-YL)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11255312.png)

![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-methylbenzamide](/img/structure/B11255332.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11255341.png)
![2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide](/img/structure/B11255346.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11255356.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11255363.png)
